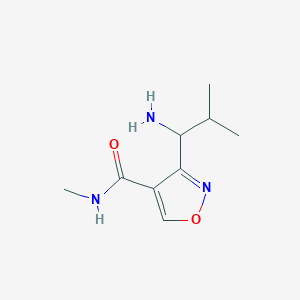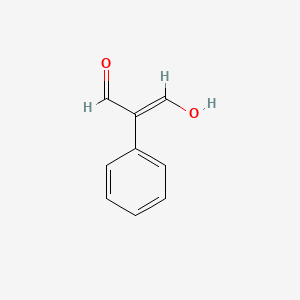
3-Hydroxy-2-phenyl-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-phenyl-propenal is an organic compound with the molecular formula C9H8O2. It is a derivative of cinnamaldehyde, featuring a hydroxyl group at the third carbon and a phenyl group attached to the second carbon of the propenal chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-phenyl-propenal can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with glycolaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-phenyl-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phenyl-2-propenoic acid.
Reduction: Reduction of the compound can yield 3-hydroxy-2-phenyl-propanal.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Phenyl-2-propenoic acid
Reduction: 3-Hydroxy-2-phenyl-propanal
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-2-phenyl-propenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-phenyl-propenal involves its interaction with various molecular targets and pathways. The hydroxyl group and the conjugated double bond system play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, differing by the absence of the hydroxyl group.
3-Phenyl-2-propenoic acid: An oxidized derivative.
3-Hydroxy-2-phenyl-propanal: A reduced form of the compound.
Uniqueness
3-Hydroxy-2-phenyl-propenal is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(E)-3-hydroxy-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,10H/b9-6- |
InChI Key |
UPAOZWQVAHWEST-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\O)/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)


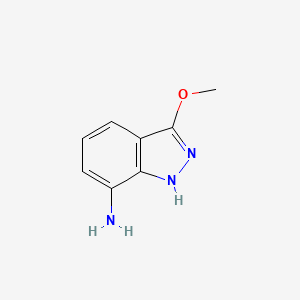
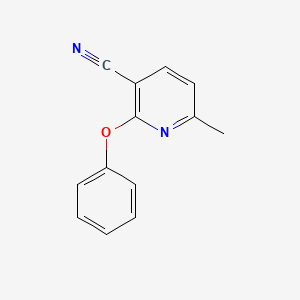
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
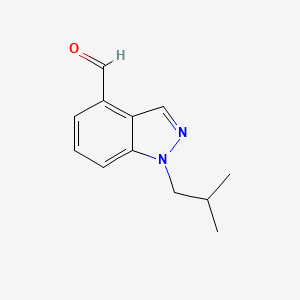
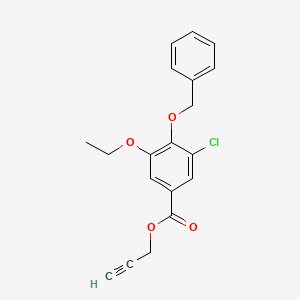
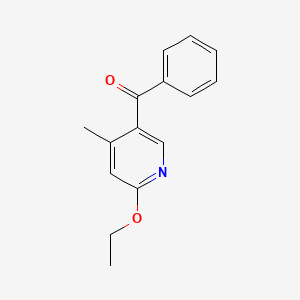
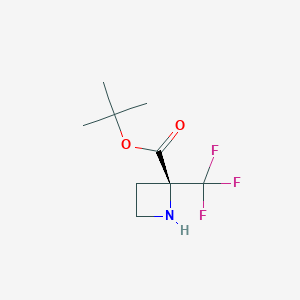
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
